(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Description
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate (CAS: 102507-31-3) is a chiral azetidinone derivative characterized by a four-membered β-lactam ring, a tert-butyl carbamate group, and hydroxyl and dimethyl substituents. This compound is synthesized with high purity (≥98%) and is commonly employed as an intermediate in pharmaceutical research, particularly in the development of β-lactam antibiotics and protease inhibitors . Its stereochemistry and functional groups make it a critical building block for enantioselective synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWYRRRUDWGVEC-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines, particularly in peptide synthesis.
Mode of Action
As a carbamate, this compound likely acts as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is a common carbamate protecting group. It can be installed and removed under relatively mild conditions. The Boc group can be removed with strong acid (trifluoroacetic acid) or heat.
Biochemical Pathways
In the context of peptide synthesis, the use of carbamate protecting groups like the boc group allows for selective reactions on different parts of the molecule. This can affect various biochemical pathways depending on the specific peptide being synthesized.
Result of Action
In the context of peptide synthesis, the use of carbamate protecting groups like the boc group can facilitate the synthesis of complex peptides by protecting reactive amine groups.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the removal of the Boc group can be achieved with strong acid or heat. Therefore, the pH and temperature of the environment can influence the compound’s action. Other factors, such as the presence of other reactive species in the environment, can also potentially influence the compound’s action.
Biological Activity
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound has been observed to exhibit dual inhibitory effects on key enzymes involved in neurodegenerative diseases, specifically:
- β-secretase Inhibition : This action is crucial in the prevention of amyloid-beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease. By inhibiting β-secretase, the compound may reduce the formation of toxic Aβ species.
- Acetylcholinesterase Inhibition : This inhibition helps in increasing acetylcholine levels in the brain, potentially improving cognitive function and memory.
In Vitro Studies
In vitro studies have demonstrated that this compound protects astrocyte cells from Aβ-induced toxicity. Key findings include:
-
Cell Viability : The compound showed a significant increase in cell viability when astrocytes were treated with Aβ, indicating protective effects against oxidative stress and inflammation.
Treatment Group Cell Viability (%) Control 100 Aβ Alone 43.78 Aβ + Compound 62.98
In Vivo Studies
In vivo studies using scopolamine-induced models have further elucidated the compound's effects:
-
Amyloid Plaque Formation : The compound reduced the deposition of Aβ plaques compared to untreated controls, although it was less effective than galantamine.
Treatment Group Aβ Plaque Levels Control High Scopolamine Very High Compound Moderate Galantamine Low
Oxidative Stress Assessment
The compound was also evaluated for its effects on oxidative stress markers:
- Malondialdehyde (MDA) Levels : MDA levels were significantly reduced in brain homogenates treated with the compound compared to scopolamine-treated groups.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a study involving aged rats, administration of the compound resulted in improved cognitive performance as measured by maze tests and reduced behavioral signs of anxiety.
- Neuroprotective Effects : Another study reported that the compound mitigated neuroinflammation and improved neuronal survival in models of traumatic brain injury.
Scientific Research Applications
Pharmaceutical Applications
1. Antibacterial Properties
Research indicates that compounds similar to (S)-tert-butyl carbamate derivatives have been explored for their antibacterial properties. Specifically, derivatives of azetidinones have shown promise against Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis. This compound could potentially serve as a lead structure for the development of new antibiotics targeting resistant bacterial strains .
Case Study : A study published in Molbank discusses the synthesis of related compounds and their characterization, indicating a potential pathway for developing antibacterial agents .
2. Drug Development
The compound's structure allows it to be used as a building block in drug synthesis. The presence of the hydroxy and carbamate functionalities enhances its reactivity and versatility in forming more complex molecules. This makes it suitable for use in medicinal chemistry where modifications can lead to enhanced pharmacological profiles.
Case Study : Research on carbamate derivatives has shown that they can be modified to improve bioavailability and reduce toxicity, making them suitable candidates for drug development .
Agricultural Applications
1. Pesticide Development
Compounds similar to (S)-tert-butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate are being investigated for their potential as agrochemicals. Their structural properties may allow them to act as effective pesticides or herbicides, targeting specific pests while minimizing environmental impact.
Case Study : A patent application describes the use of azetidinone derivatives in agricultural settings, highlighting their efficacy against various plant pathogens .
Material Science Applications
1. Polymer Chemistry
The reactivity of the carbamate group allows this compound to be utilized in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and its analogs:
*Similarity score based on structural alignment algorithms (e.g., Tanimoto index) .
Key Differences and Implications
In contrast, the hydroxymethyl substituent in 110312-83-9 enhances hydrophilicity, improving aqueous solubility for intravenous formulations . The 0.82-similarity compound (87694-53-9) incorporates a phenyl group and methoxy(methyl)amino moiety, making it bulkier and more suited for targeting hydrophobic enzyme pockets (e.g., proteases) .
Synthetic Utility: The target compound’s azetidinone core is a hallmark of β-lactam antibiotics, whereas 84k () integrates an indolinone scaffold, broadening its utility in kinase inhibitor development .
Biological Activity: Derivatives like 84k exhibit dual functionality (indolinone + β-lactam), enabling cross-reactive binding to both serine hydrolases and ATP-binding pockets . The target compound, however, is more specialized for penicillin-binding protein (PBP) inhibition .
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of (S)-tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Handling : Use chemical safety goggles, gloves, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Avoid ignition sources due to potential electrostatic charge buildup .
- Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Reseal opened containers immediately to prevent moisture absorption or leakage .
- Spill Management : Use dry sand or alcohol-resistant foam for containment. Ensure eyewash stations and showers are accessible .
Q. How can researchers synthesize (S)-tert-butyl carbamate derivatives, and what key reaction parameters influence yield?
- Methodological Answer :
- Synthesis : React intermediates (e.g., pyrimidine or pyridine derivatives) with chloroformates in chloroform/triethylamine. Monitor via ESI-MS and optimize reaction time (e.g., 18 hours for higher yields vs. 3 hours) .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Time | 18 hours | 33% yield |
| Solvent | Chloroform | Prevents hydrolysis |
| Base | Triethylamine | Neutralizes HCl |
- Purification : Use silica gel column chromatography. Confirm structures via ; observe shifts from 2.70 ppm (–CH-NH) to 3.18–2.97 ppm (–CH-NH–C=O) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- : Identify carbamate protons (3.18–2.97 ppm) and tert-butyl groups (1.2–1.4 ppm). Compare shifts to intermediates to confirm functional group transformations .
- ESI-MS : Monitor reaction progress by detecting molecular ion peaks (e.g., [M+H]) .
- HPLC/TLC : Assess purity post-synthesis. Use mobile phases like hexane/ethyl acetate (3:1) for TLC (R ~0.5) .
Q. What purification strategies are effective for isolating (S)-tert-butyl carbamate derivatives?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane). Collect fractions and analyze via TLC .
- Recrystallization : Dissolve in hot ethanol, cool slowly to precipitate pure crystals. Filter and dry under vacuum .
Advanced Research Questions
Q. How can reaction conditions be optimized to address inconsistent yields in carbamate synthesis?
- Methodological Answer :
- DoE Approach : Vary temperature (0–25°C), solvent polarity (CHCl vs. THF), and stoichiometry (1.1–1.5 eq. chloroformate). Use response surface modeling to identify optimal parameters .
- Case Study : Extending reaction time from 3 to 18 hours increased yield from 15% to 33% for compound 19 .
Q. What strategies evaluate the biological activity of (S)-tert-butyl carbamates, particularly enzyme interactions?
- Methodological Answer :
- Covalent Binding Assays : Incubate with target enzymes (e.g., cholinesterase) and quantify inhibition via Ellman’s method. Use LC-MS to detect covalent adducts .
- Cellular Uptake : Treat cell lines (e.g., HEK293) and measure intracellular concentration via fluorescence tagging or radiolabeling .
Q. How can computational modeling predict the reactivity and stability of carbamate derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to assess electrophilicity of the carbamate group .
- MD Simulations : Simulate solvation in water/ethanol mixtures to predict aggregation behavior. Compare with experimental DLS data .
Q. How should researchers resolve contradictions in spectroscopic data or biological activity across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR shifts with X-ray crystallography (e.g., tert-butyl carbamate crystal structures in ). Replicate assays under standardized conditions (pH 7.4, 37°C) .
- Case Example : Discrepancies in enzyme inhibition may arise from stereochemical impurities. Use chiral HPLC to verify enantiomeric excess (>98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
